

Application Note: Regioselective Iodination of 4-Methoxy-1-methylbenzene

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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-1-methylbenzene

Cat. No.: B1628287

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Abstract

This application note provides a detailed experimental protocol for the efficient and regioselective iodination of 4-methoxy-1-methylbenzene (also known as 4-methylanisole). The described method utilizes N-Iodosuccinimide (NIS) as the iodinating agent with a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile. This procedure offers high yields, mild reaction conditions, and a straightforward work-up, making it a reliable method for the synthesis of **2-iodo-4-methoxy-1-methylbenzene**, a valuable intermediate in organic synthesis.

Introduction

Iodoarenes are crucial building blocks in synthetic organic chemistry, particularly as precursors in various metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The selective introduction of an iodine atom onto an aromatic ring is therefore of significant interest. 4-Methoxy-1-methylbenzene is an electron-rich aromatic compound, and its iodination is directed by the activating methoxy and methyl groups. The use of N-Iodosuccinimide, activated by a catalytic amount of a strong acid like trifluoroacetic acid, provides a powerful and selective electrophilic iodinating species.^{[1][2]} This method is preferable to harsher alternatives that may use elemental iodine with strong oxidizers. The protocol detailed below is optimized for high regioselectivity, targeting the position ortho to the methoxy group, which is the most activated position.

Reaction Scheme

Experimental Protocol

Materials and Equipment

- 4-Methoxy-1-methylbenzene ($\geq 98\%$)
- N-Iodosuccinimide (NIS) ($\geq 98\%$)
- Trifluoroacetic acid (TFA) ($\geq 99\%$)
- Acetonitrile (CH_3CN), anhydrous ($\geq 99.8\%$)
- Dichloromethane (DCM) ($\geq 99.5\%$)
- Saturated aqueous sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography (230-400 mesh)
- Hexane and Ethyl Acetate for chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or Nitrogen gas supply with manifold
- Syringes and needles
- Separatory funnel
- Rotary evaporator

- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp for TLC visualization

Safety Precautions

- N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. The vapor is highly irritating to the respiratory tract.[\[1\]](#) Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves.
- Dichloromethane (DCM): Suspected carcinogen. Handle in a fume hood.
- All procedures should be carried out in a well-ventilated chemical fume hood.

Procedure

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 4-methoxy-1-methylbenzene (1.22 g, 10.0 mmol, 1.0 equiv.).
- Dissolve the starting material in 20 mL of anhydrous acetonitrile.
- Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equiv.) to the stirred solution in one portion.
- Carefully add trifluoroacetic acid (77 μ L, 1.0 mmol, 0.1 equiv.) to the reaction mixture dropwise using a syringe.
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

- Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane.
- Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure product.
- The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield **2-iodo-4-methoxy-1-methylbenzene** as a colorless to pale yellow oil or solid.

Data Presentation

Table 1: Reagent and Product Quantities

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Equiv.
4-Methoxy-1-methylbenzene	C ₈ H ₁₀ O	122.16	1.22	10.0	1.0
N-Iodosuccinimide (NIS)	C ₄ H ₄ INO ₂	224.99	2.36	10.5	1.05
Trifluoroacetic Acid (TFA)	C ₂ HF ₃ O ₂	114.02	0.114	1.0	0.1
2-Iodo-4-methoxy-1-methylbenzene	C ₈ H ₉ IO	248.06	~2.23 (90%)	~9.0	-

Expected yield is typically in the range of 85-95%.

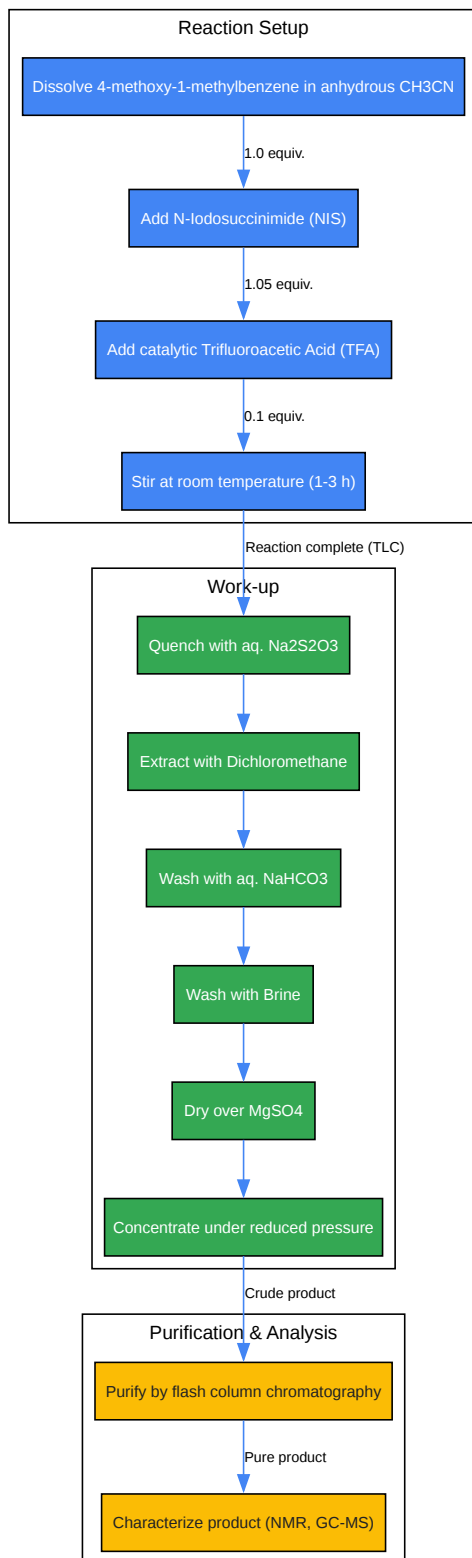
Table 2: Characterization of 2-Iodo-4-methoxy-1-methylbenzene

Property	Value
Appearance	Colorless to pale yellow liquid or solid
^1H NMR (400 MHz, CDCl_3)	δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
^{13}C NMR (100.6 MHz, CDCl_3)	δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS (m/z)	248.00 $[\text{M}]^+$

NMR and MS data are consistent with literature values.

Visualizations

Experimental Workflow for the Iodination of 4-Methoxy-1-methylbenzene

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Caption: Experimental workflow for the iodination of 4-methoxy-1-methylbenzene.

Conclusion

The protocol described provides an efficient, mild, and regioselective method for the synthesis of **2-iodo-4-methoxy-1-methylbenzene**. The use of N-Iodosuccinimide with catalytic trifluoroacetic acid ensures high yields and a simple purification process. This application note serves as a valuable resource for researchers requiring this key synthetic intermediate for further applications in drug development and materials science.

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